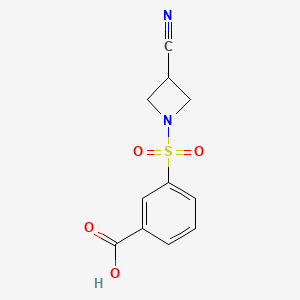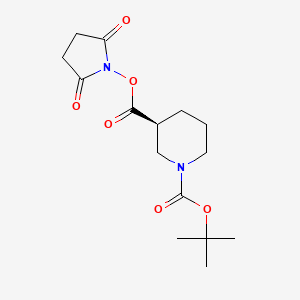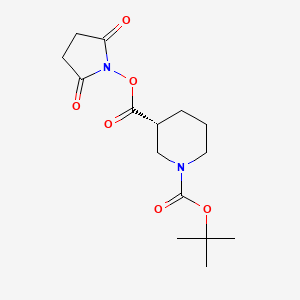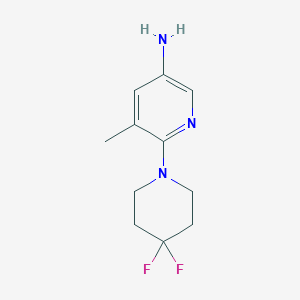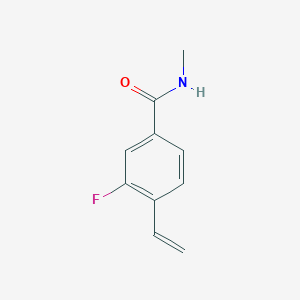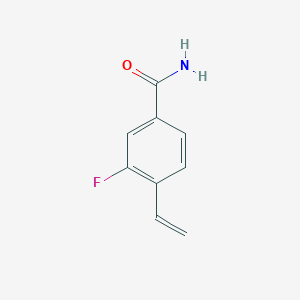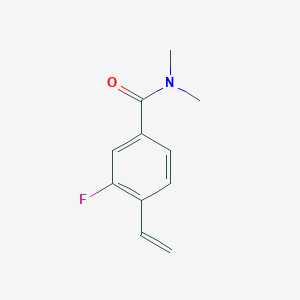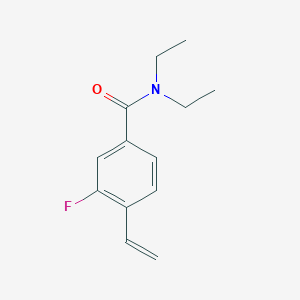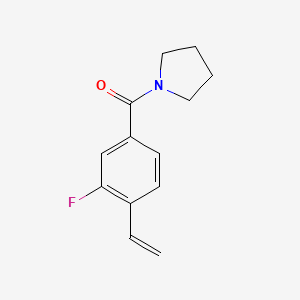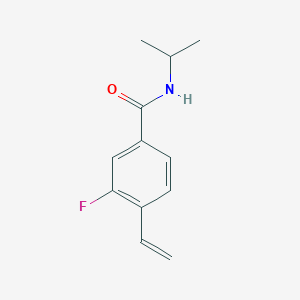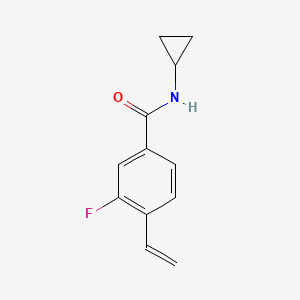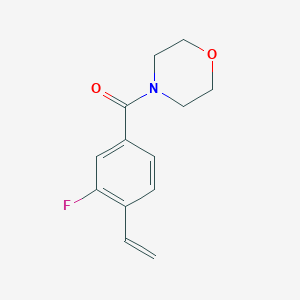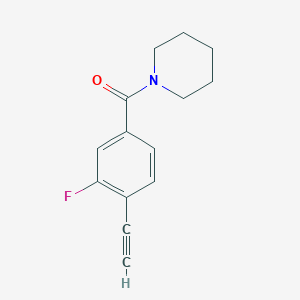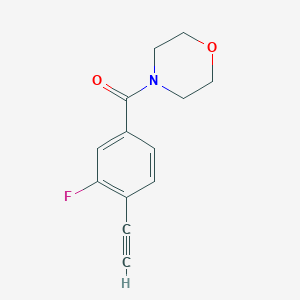
(4-Ethynyl-3-fluorophenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynyl-3-fluorophenyl)(morpholino)methanone is an organic compound that features a unique combination of functional groups, including an ethynyl group, a fluorophenyl ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-3-fluorophenyl)(morpholino)methanone typically involves the coupling of 4-ethynyl-3-fluorophenyl derivatives with morpholine under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon bond between the ethynyl group and the fluorophenyl ring . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynyl-3-fluorophenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(4-Ethynyl-3-fluorophenyl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of (4-Ethynyl-3-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(morpholino)methanone: Similar structure but lacks the ethynyl group.
(3-Amino-2-fluorophenyl)(morpholino)methanone: Contains an amino group instead of an ethynyl group.
(2-Fluoro-3-nitrophenyl)(morpholino)methanone: Contains a nitro group instead of an ethynyl group.
Uniqueness
(4-Ethynyl-3-fluorophenyl)(morpholino)methanone is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for applications requiring specific molecular interactions and reactivity profiles .
Properties
IUPAC Name |
(4-ethynyl-3-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-10-3-4-11(9-12(10)14)13(16)15-5-7-17-8-6-15/h1,3-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJXANMHOSQBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169829.png)
